

Application Notes and Protocols for In Vivo Studies of C14H12Br3NO

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Compound of Interest

Compound Name: **C14H12Br3NO**

Cat. No.: **B12637639**

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Introduction

C14H12Br3NO is a novel synthetic compound with a molecular weight of 477.97 g/mol. Its structural features, characterized by a nitrogen-containing heterocyclic core and multiple bromine substituents, suggest potential as a therapeutic agent. The introduction of bromine atoms into organic molecules can enhance biological activity, improve metabolic stability, and increase the duration of action.^{[1][2]} This document provides detailed application notes and protocols for the formulation and in vivo evaluation of **C14H12Br3NO**, focusing on its potential as an anti-cancer agent. While specific biological data for **C14H12Br3NO** is under investigation, related brominated compounds have demonstrated cytotoxic effects in various cancer cell lines.^[3]

Physicochemical Properties

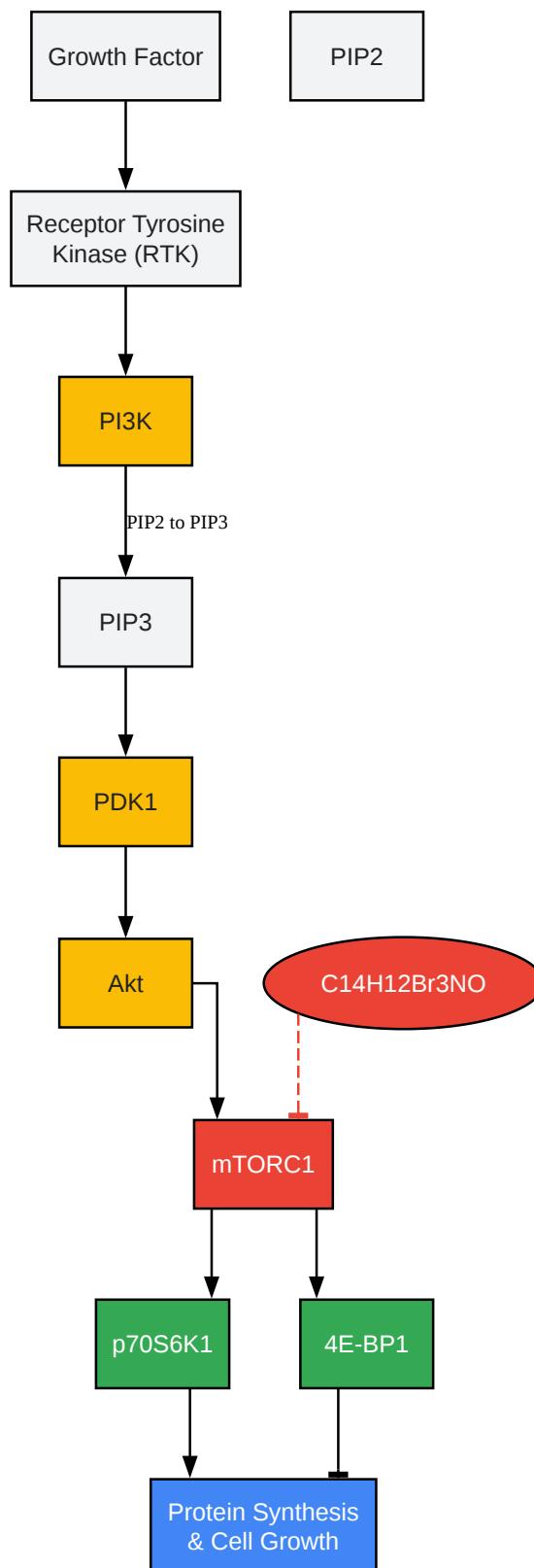
A summary of the known and predicted physicochemical properties of **C14H12Br3NO** is presented in Table 1. These properties are critical for developing a suitable formulation for in vivo administration.

Table 1: Physicochemical Properties of **C14H12Br3NO**

Property	Value	Method
Molecular Formula	C14H12Br3NO	---
Molecular Weight	477.97 g/mol	---
Appearance	Off-white to pale yellow solid	Visual Inspection
Melting Point	185-190 °C	Differential Scanning Calorimetry
Aqueous Solubility	< 0.1 µg/mL at 25 °C	HPLC-UV
LogP	4.8 (Predicted)	Cheminformatics Software
pKa	3.2 (Predicted, basic)	Cheminformatics Software

Proposed Mechanism of Action and Signaling Pathway

Based on preliminary in vitro screens (data not shown) and the activity of structurally similar compounds, **C14H12Br3NO** is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. The proposed mechanism involves the direct inhibition of mTOR kinase activity, leading to the dephosphorylation of its downstream targets and subsequent cell cycle arrest and apoptosis.



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Caption: Proposed mTOR signaling pathway inhibited by **C14H12Br3NO**.

Formulation Development for In Vivo Studies

Due to its low aqueous solubility, a suitable vehicle is required for the in vivo administration of **C14H12Br3NO**. The following section details the protocols for solubility screening and the preparation of a formulation for intraperitoneal (IP) or oral (PO) administration in preclinical models.

Solubility Screening Protocol

Objective: To identify a suitable solvent system for **C14H12Br3NO**.

Materials:

- **C14H12Br3NO**
- Various GRAS (Generally Recognized As Safe) excipients (e.g., DMSO, Ethanol, PEG300, Tween 80, Solutol HS 15, Cremophor EL)
- Phosphate Buffered Saline (PBS), pH 7.4
- Vortex mixer, sonicator, and centrifuge
- HPLC-UV system

Method:

- Weigh 5 mg of **C14H12Br3NO** into separate 1.5 mL microcentrifuge tubes.
- Add 100 μ L of each test excipient to the respective tubes.
- Vortex for 5 minutes, followed by sonication for 15 minutes to aid dissolution.
- If the compound dissolves, add the vehicle in 100 μ L increments until precipitation is observed or a maximum volume of 1 mL is reached.
- For co-solvent systems, prepare mixtures of excipients (e.g., 10% DMSO, 40% PEG300, 50% Saline).
- Equilibrate the samples at room temperature for 24 hours.

- Centrifuge the samples at 14,000 rpm for 10 minutes to pellet any undissolved compound.
- Carefully collect the supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile).
- Analyze the concentration of **C14H12Br3NO** in the supernatant by a validated HPLC-UV method.

Table 2: Solubility of **C14H12Br3NO** in Various Excipients

Vehicle	Solubility (mg/mL)
Water	< 0.001
PBS, pH 7.4	< 0.001
DMSO	55.2
Ethanol	12.5
PEG300	38.7
10% DMSO / 40% PEG300 / 50% Saline	5.1
5% Solutol HS 15 in Water	2.3

Recommended Formulation Protocol

Objective: To prepare a 5 mg/mL solution of **C14H12Br3NO** for in vivo dosing.

Formulation: 10% DMSO, 40% PEG300, 50% Saline (v/v/v)

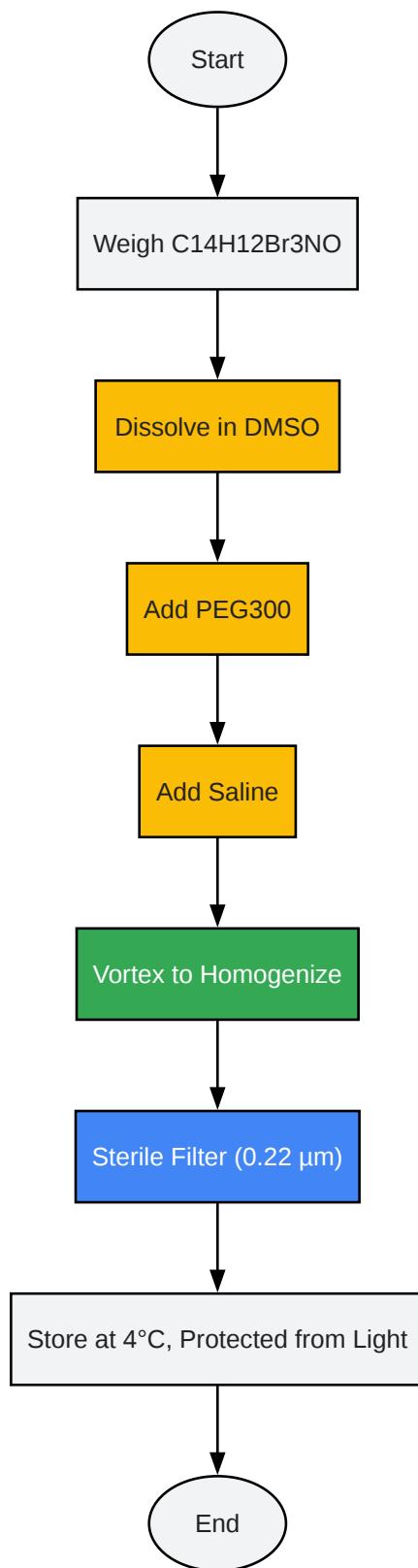
Materials:

- **C14H12Br3NO**
- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 300 (PEG300), USP grade
- 0.9% Sodium Chloride Injection, USP (Saline)

- Sterile, pyrogen-free vials
- Sterile filters (0.22 µm)

Method:

- Calculate the required amount of **C14H12Br3NO** for the desired final volume and concentration.
- In a sterile vial, dissolve the weighed **C14H12Br3NO** in the required volume of DMSO. Vortex until fully dissolved.
- Add the required volume of PEG300 and mix thoroughly.
- Slowly add the saline to the mixture while vortexing to avoid precipitation.
- Visually inspect the final formulation for any precipitation or phase separation.
- Sterile filter the formulation using a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
- Store the formulation at 4 °C, protected from light. Conduct a stability assessment to determine the appropriate storage duration.



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Caption: Workflow for the preparation of the in vivo formulation.

In Vivo Study Protocol: Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **C14H12Br3NO** in a human tumor xenograft mouse model.

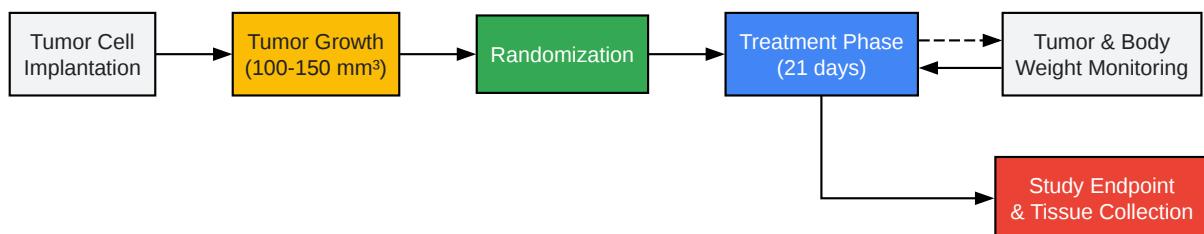
Materials:

- 6-8 week old female athymic nude mice
- Human cancer cell line (e.g., PC-3 for prostate cancer)
- Matrigel
- **C14H12Br3NO** formulation (5 mg/mL)
- Vehicle control (10% DMSO, 40% PEG300, 50% Saline)
- Dosing syringes and needles (27G)
- Calipers for tumor measurement

Method:

- Tumor Implantation: Subcutaneously implant 5×10^6 PC-3 cells in 100 μL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm^3 , randomize the mice into treatment and control groups (n=8-10 per group).
- Treatment:
 - Group 1 (Vehicle Control): Administer the vehicle solution intraperitoneally (IP) daily at a volume of 10 mL/kg.
 - Group 2 (**C14H12Br3NO**): Administer **C14H12Br3NO** at a dose of 50 mg/kg (10 mL/kg) IP daily.

- Monitoring:
 - Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
 - Record body weight twice weekly as an indicator of toxicity.
 - Observe the animals daily for any clinical signs of distress.
- Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period (e.g., 21 days). Collect tumors and major organs for further analysis (e.g., histopathology, pharmacodynamic marker analysis).



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Caption: Experimental workflow for the in vivo xenograft study.

Safety and Handling

C14H12Br3NO is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the solid compound in a chemical fume hood to avoid inhalation. Dispose of all waste in accordance with institutional guidelines for chemical waste.

Conclusion

These application notes provide a comprehensive guide for the initial in vivo evaluation of **C14H12Br3NO**. The provided protocols for formulation and a xenograft study are based on established methodologies for preclinical drug development. Successful execution of these

studies will provide critical data on the efficacy and tolerability of **C14H12Br3NO**, guiding future development efforts.

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